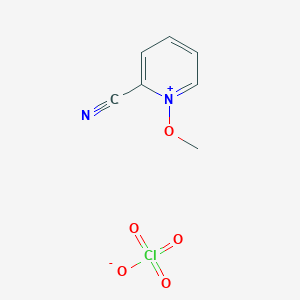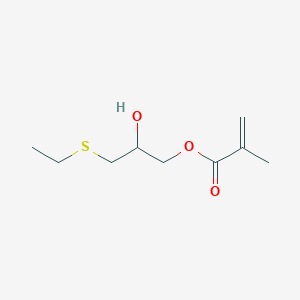![molecular formula C11H18N2O3 B14638983 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one CAS No. 54127-55-8](/img/structure/B14638983.png)
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a hydroxy group and a propoxy group that is further substituted with a propan-2-ylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction, using reagents such as alkyl halides and a base like sodium hydride.
Substitution with Propan-2-ylamino Group: The final step involves the substitution of the propoxy group with a propan-2-ylamino group, which can be achieved through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its beta-blocking properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of hypertension and other cardiovascular conditions.
類似化合物との比較
Similar Compounds
Atenolol: A beta-blocker with a similar structure but different substituents on the aromatic ring.
Metoprolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with a different structure but similar therapeutic effects.
Uniqueness
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic outcomes.
特性
CAS番号 |
54127-55-8 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)12-6-9(14)7-16-11-5-3-4-10(15)13-11/h3-5,8-9,12,14H,6-7H2,1-2H3,(H,13,15) |
InChIキー |
GVOMGKSVKSMMHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=CC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
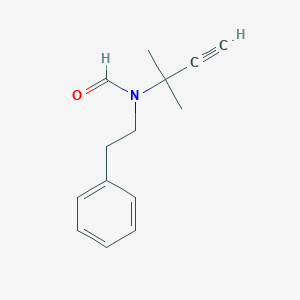
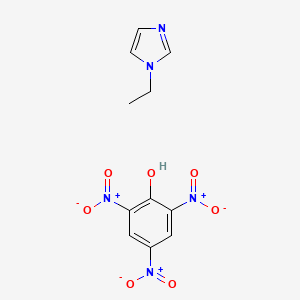
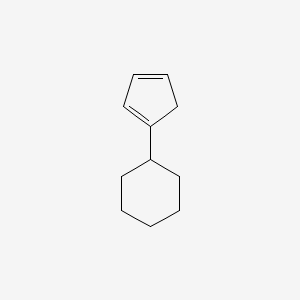
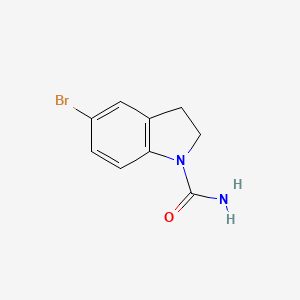
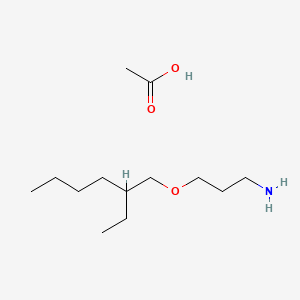
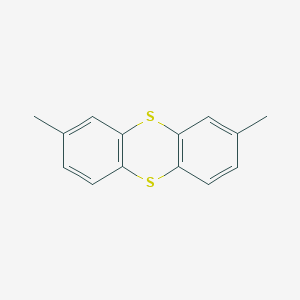
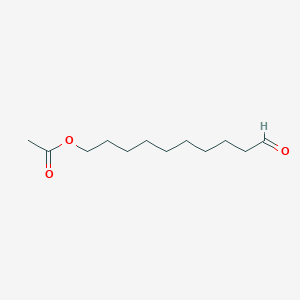

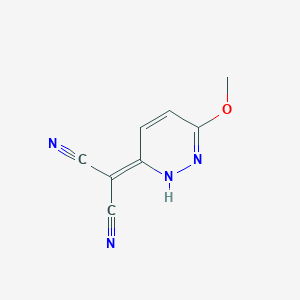
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
